A Technical Guide to (R)-2-chloro-1-(pyridin-3-yl)ethanol: Synthesis, Properties, and Applications
A Technical Guide to (R)-2-chloro-1-(pyridin-3-yl)ethanol: Synthesis, Properties, and Applications
This guide provides an in-depth technical overview of (R)-2-chloro-1-(pyridin-3-yl)ethanol, a chiral chlorohydrin of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will explore its chemical identity, key physicochemical properties, state-of-the-art synthetic methodologies with a focus on biocatalysis, and its crucial role as a versatile building block for pharmaceutical agents.
Core Identifiers and Chemical Properties
(R)-2-chloro-1-(pyridin-3-yl)ethanol is a chiral organic compound featuring a pyridine ring and a chloroethanol functional group.[1] The "(R)" designation specifies the stereochemistry at the chiral center, the carbon atom bearing the hydroxyl group. This specific spatial arrangement is often critical for the biological activity of downstream pharmaceutical products.
Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 173901-03-6 | [1][2][3] |
| IUPAC Name | (1R)-2-chloro-1-(pyridin-3-yl)ethanol | [1] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.6 g/mol | [2][4] |
| Synonyms | (R)-1-(Pyrid-3-yl)-2-chloroethanol, (R)-2-Chloro-1-(3'-pyridyl)-1-ethanol, (R)-α-(Chloromethyl)-3-pyridinemethanol | [1][5] |
| InChI | InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1 | [1] |
| SMILES | Oc1cccnc1 | [1] |
Physicochemical Properties
While comprehensive experimental data for this specific compound is not widely published, known properties and estimations based on its structure are presented below. It is described as a white or almost colorless solid or liquid.[2] Due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring, it is expected to be soluble in polar organic solvents such as alcohols.[1]
| Property | Value | Notes |
| Appearance | White or almost colorless solid or liquid | Based on supplier data.[2] |
| Purity | Typically >98% (HPLC) | As available from commercial suppliers.[5] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), or -20°C for long term (1-2 years). | Recommended for maintaining stability.[4] |
Asymmetric Synthesis: The Biocatalytic Advantage
The production of enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol is critical for its use in pharmaceuticals. While classical chemical methods for asymmetric synthesis exist, biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a superior strategy.[6][7][8] This approach offers high enantioselectivity, mild reaction conditions, and a favorable environmental profile.[9][10]
The core of this methodology is the stereoselective reduction of the prochiral ketone precursor, 2-chloro-1-(pyridin-3-yl)ethanone (also known as 3-(chloroacetyl)pyridine).
The Biocatalytic Reduction Workflow
The enzymatic reduction process involves a ketoreductase, which transfers a hydride from a cofactor, typically NADPH, to the carbonyl group of the ketone substrate. To make the process economically viable, a cofactor regeneration system is essential.[11] A common and efficient method is to use a secondary alcohol, such as isopropanol, and a corresponding dehydrogenase, or to use a glucose/glucose dehydrogenase (GDH) system.
Below is a diagram illustrating the general workflow for the biocatalytic synthesis of (R)-2-chloro-1-(pyridin-3-yl)ethanol.
Caption: Biocatalytic reduction of 2-chloro-1-(pyridin-3-yl)ethanone.
Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
This protocol is a representative methodology based on established procedures for the biocatalytic reduction of α-chloro ketones.[12] Optimization of specific parameters such as pH, temperature, and substrate/enzyme loading is crucial for achieving high yield and enantiomeric excess (>99% ee).[12]
Materials:
-
2-chloro-1-(pyridin-3-yl)ethanone hydrochloride
-
Engineered Ketoreductase (KRED) selective for the (R)-alcohol
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0-7.8)[12]
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer. Add D-glucose (as the ultimate reductant) and the cofactor NADP⁺.
-
Enzyme Addition: Add the Glucose Dehydrogenase (for cofactor regeneration) and the selected engineered Ketoreductase to the buffer solution. Stir gently until all components are dissolved.
-
Substrate Addition: Dissolve the substrate, 2-chloro-1-(pyridin-3-yl)ethanone, in a minimal amount of a water-miscible co-solvent like isopropanol. Add this solution to the reaction mixture. The use of a co-solvent can help overcome the low aqueous solubility of the ketone substrate.[13]
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 24-45 °C) with gentle agitation.[12] Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine substrate conversion and the enantiomeric excess (ee) of the product.
-
Work-up: Once the reaction has reached completion (>99% conversion), quench the reaction by adding a water-immiscible organic solvent, such as ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude (R)-2-chloro-1-(pyridin-3-yl)ethanol.
-
Final Purification: If necessary, purify the crude product further using column chromatography on silica gel to obtain the final product with high chemical and optical purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the chemical purity of (R)-2-chloro-1-(pyridin-3-yl)ethanol and, crucially, for determining its enantiomeric excess (ee). A chiral stationary phase is required to separate the (R) and (S) enantiomers.
Typical Chiral HPLC Method Parameters (Illustrative):
| Parameter | Condition | Rationale |
| Column | Chiral stationary phase (e.g., polysaccharide-based) | Enables separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol mixture | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for good peak shape and resolution. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance. |
| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. While a publicly available, experimentally verified spectrum for this specific compound is scarce, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.[14][15][16]
Estimated ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyridine Protons: δ 7.2-8.6 ppm (multiplets, 4H)
-
CH-OH: δ ~4.9-5.1 ppm (triplet or doublet of doublets, 1H)
-
CH₂-Cl: δ ~3.6-3.8 ppm (doublet, 2H)
-
OH: δ (variable, broad singlet, 1H)
Estimated ¹³C NMR Chemical Shifts (in CDCl₃):
-
Pyridine Carbons: δ ~123-150 ppm
-
CH-OH: δ ~70-75 ppm
-
CH₂-Cl: δ ~45-50 ppm
Applications in Drug Development
Chiral vicinal halohydrins are highly valuable and versatile building blocks in the synthesis of pharmaceuticals.[6][17][18] (R)-2-chloro-1-(pyridin-3-yl)ethanol is no exception. Its structure contains three key features for further chemical modification:
-
A Chiral Secondary Alcohol: Can be used for esterification, etherification, or oxidation.
-
A Primary Alkyl Chloride: A reactive site for nucleophilic substitution.
-
A Pyridine Ring: Allows for modifications on the aromatic ring or use of the nitrogen atom as a basic site or for N-alkylation.
The combination of the hydroxyl and chloro groups on adjacent carbons allows for facile conversion to the corresponding chiral epoxide, (R)-3-(oxiran-2-yl)pyridine, a highly valuable electrophilic intermediate for ring-opening reactions with various nucleophiles.
Caption: Conversion to a chiral epoxide for further synthesis.
This reactivity profile makes (R)-2-chloro-1-(pyridin-3-yl)ethanol a key intermediate in the synthesis of complex, biologically active molecules, where stereochemistry is a determinant of efficacy and safety.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[19]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. It may be light-sensitive.[2]
Always consult the supplier-specific SDS before handling this chemical.
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Wood, C. W., Chow, S., & Arnold, F. H. (2019). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 116(4), 1226–1231. [Link]
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